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Compound Name: 3,5-Dimethylisatoic anhydride
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Cat. No.: B1337559
- 7

Content Type: Technical Comparison & Application Guide Primary CAS: 56934-87-3 (3,5-
Dimethylisatoic anhydride) IUPAC Name: 6,8-Dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione[1]

Executive Summary: The "Steric-Electronic"
Paradox

3,5-Dimethylisatoic anhydride is a specialized electrophile derived from 3,5-
dimethylanthranilic acid. Unlike the parent isatoic anhydride (IA) or the RNA-probing reagent N-
methylisatoic anhydride (NMIA), this derivative is characterized by a unique combination of
electron-donating deactivation and proximal steric hindrance.

Researchers often select this reagent not for its reaction speed, but to introduce the privileged
2-amino-3,5-dimethylbenzoyl pharmacophore—a scaffold critical in the development of
ryanodine receptor modulators (e.g., anthranilic diamide insecticides) and specific kinase
inhibitors.

Nomenclature Clarification (Critical)

The colloquial name "3,5-dimethyl" refers to the substitution pattern of the parent anthranilic
acid, not the heterocyclic ring positions.

e Parent: 2-Amino-3,5-dimethylbenzoic acid.[2][3]
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e Anhydride (IUPAC): 6,8-Dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione.[1]

o The 3-methyl of the aniline becomes the 8-methyl (ortho to NH) on the anhydride.

o The 5-methyl of the aniline becomes the 6-methyl (meta to C4-carbonyl) on the anhydride.

Chemical Profile & Alternative Comparison

The following table contrasts 3,5-Dimethylisatoic anhydride with its most common

alternatives, highlighting the kinetic and structural implications of the substituents.
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Mechanism of Reactivity Differences

© 2026 BenchChem. All rights reserved.

Tech Support


https://king-pharm.com/product/product?productname=oxazine-dione&casno=56934-87-3
https://www.benchchem.com/product/b1337559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Electronic Effect: The two methyl groups are electron-donating groups (EDG). They increase
the electron density of the benzene ring, which is conjugated to the carbonyls. This reduces
the electrophilicity of the C4-carbonyl, making nucleophilic attack slower compared to the
unsubstituted or nitro-substituted variants.

» Steric Effect: The methyl group at position 8 (originally position 3) is ortho to the nitrogen.
While it does not block the C4-carbonyl directly, it restricts the conformational flexibility of the
N-H bond and can hinder the approach of bulky nucleophiles, further retarding reaction
rates.

Reaction Mechanism & Selectivity

The primary utility of isatoic anhydrides is the nucleophilic ring-opening at the C4 position to
form anthranilamides.

Graphviz Diagram: Nucleophilic Ring Opening
Mechanism

The following diagram illustrates the pathway and the specific influence of the methyl
substituents.

Substituent Effects

6,8-Dimethyl (EDG)
Reduces C4 electrophilicity

8-Methyl (Ortho to NH):
Hinders approach & N-deprotonation
L 1
3,5-Dimethylisatoic
Anhydride Slow Attack at C4
(Deactivated Electrophile) w F—
etranecra Ring Openin Decarboxylation Irreversible 2-Amino-3,5-dimethyl-
Intermediate e P ]
(-C0O2) benzamide

(Sterically Crowded)
Nucleophile
(R-NH2)

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Mechanism of amine-mediated ring opening. Note that the 6,8-dimethyl substitution
pattern (IUPAC) corresponds to the 3,5-dimethylanthranilic acid numbering.

Experimental Protocols

Due to the deactivated nature of 3,5-dimethylisatoic anhydride, standard protocols often
require modification (higher temperature or longer times) compared to unsubstituted IA.

Protocol A: Synthesis of 2-Amino-3,5-dimethyl-N-
alkylbenzamides

Application: Creating "privileged scaffolds" for ryanodine receptor ligands.

Reagents:

3,5-Dimethylisatoic anhydride (1.0 eq)[1]

Primary Amine (e.g., Methylamine, Isopropylamine) (1.1 - 1.2 eq)

Solvent: Acetonitrile (preferred) or Water (if amine is water-soluble)

Catalyst: DMAP (0.1 eq) - Optional, but recommended for this deactivated substrate.
Step-by-Step Workflow:

o Preparation: Dissolve 3,5-dimethylisatoic anhydride in Acetonitrile (0.5 M concentration).
Note that dissolution may be slower than standard IA.

o Addition: Add the primary amine dropwise at room temperature.

o Critical Check: Unlike 5-nitroisatoic anhydride, which reacts exothermically and instantly,
this reaction may show no immediate exotherm.

¢ Reaction: Heat the mixture to 50-60°C for 2—4 hours.
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o Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the
anhydride peak and the emergence of the amide (M+H = MW of amine + 149).

o Work-up:
o Concentrate the solvent.

o Redissolve in EtOAc and wash with 5% NaHCO3 (to remove byproduct 3,5-
dimethylanthranilic acid formed by hydrolysis).

o Wash with brine, dry over Na2S0O4, and concentrate.

 Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: One-Pot Synthesis of Quinazolinones

Application: Synthesis of bioactive heterocycles (e.g., Sirtinol analogs).

Reagents:

3,5-Dimethylisatoic anhydride (1.0 eq)[1]

Amine (1.0 eq)

Aldehyde (1.0 eq)

Catalyst: lodine (10 mol%) or p-TSA.

Solvent: Ethanol.[4]

Workflow:

e Combine anhydride, amine, and aldehyde in ethanol.

o Reflux for 4-8 hours. Note: Unsubstituted IA typically requires 2-3 hours; the dimethyl variant
requires significantly longer reflux times due to electronic deactivation.

o Cool to precipitate the product.
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Decision Matrix: Selecting the Right Anhydride

Use this logic flow to determine if 3,5-Dimethylisatoic anhydride is the correct reagent for
your specific research goal.

Select Isatoic Anhydride Variant

Goal: RNA Structure Probing?

Yes \

Use NMIA (N-Methyl)
(Fast, validated for SHAPE)

Goal: Synthetic Scaffold?

i

Requirement: High Reactivity
(Fast kinetics/Low Temp)

Yes \

Use 5-Nitroisatoic Anhydride Requirement: Specific Pharmacophore
(Electron Deficient) (e.g. Ryanodine modulator)

Yes \

Use 3,5-Dimethylisatoic Anhydride Use Isatoic Anhydride
(Creates 2-amino-3,5-dimethyl-benzamide) (General Purpose)

Click to download full resolution via product page

Figure 2: Selection logic for isatoic anhydride derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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